molecular formula C9H11AsN6O3 B154466 [4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid CAS No. 5806-89-3

[4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid

Cat. No. B154466
CAS RN: 5806-89-3
M. Wt: 326.14 g/mol
InChI Key: VURSAWSSSICZRY-UHFFFAOYSA-N
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Description

“[4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid” is a derivative of 1,3,5-triazine . Triazine derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties .


Synthesis Analysis

The synthesis of 1,3,5-triazine derivatives involves the replacement of chloride ions in cyanuric chloride . The process can be carried out using conventional methods or microwave irradiation, which can yield the desired products in less time and with higher purity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,5-triazine derivatives include sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds . The substitution of Cl by primary amines can be achieved by refluxing a solution in the presence of an excess of the corresponding amine .

Scientific Research Applications

Anticancer Activity

  • A study by Sa̧czewski et al. (2006) found that derivatives of 2,4-diamino-1,3,5-triazine, which are structurally related to 4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid, demonstrated significant anticancer activity. Specifically, one derivative showed notable efficacy against the melanoma MALME-3 M cell line (Sa̧czewski, Bułakowska, Bednarski, & Grunert, 2006).

Green Synthesis and Self-Association

  • Research by Díaz‐Ortiz et al. (2004) involved synthesizing 2,4-diamino-1,3,5-triazine derivatives via a green procedure, reducing solvent use and simplifying the synthesis process. These compounds, closely related to 4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid, were confirmed using NMR spectroscopy and demonstrated varied hydrogen-bonding patterns (Díaz‐Ortiz, Elguero, Foces-Foces, Hoz, Moreno, Mateo, Sánchez-Migallón, & Valiente, 2004).

Fluorescent Probes for Environmental Monitoring

  • In 2018, Das and Mandal developed fluorescent probes based on 5-((4,6-Diamino-1,3,5-triazin-2-yl)amino)isophthalic acid, a compound closely related to 4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid. These probes were effective in ultrafast and selective detection of 2,4,6-trinitrophenol (TNP) in water, demonstrating potential for environmental monitoring (Das & Mandal, 2018).

Supramolecular Assemblies and Hydrogen Bonding

  • Vogel et al. (2017) studied 2,4-diamino-6-phenyl-1,3,5-triazines, structurally similar to 4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid, which formed hydrogen-bonded structures with various molecular fragments. These compounds demonstrated unique mesomorphic properties and organized into columnar liquid crystalline phases (Vogel, Janietz, Prehm, & Tschierske, 2017).

Anticancer Evaluation as Enzyme Inhibitors

  • A study by Kothayer et al. (2016) synthesized new 4,6-diamino-1,3,5-triazine-2-carbohydrazides, related to 4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid, which showed promising anticancer activity by inhibiting Rad6 ubiquitin conjugating enzyme. They exhibited superior inhibitory activities compared to previously reported compounds (Kothayer, Spencer, Tripathi, Westwell, & Palle, 2016).

Future Directions

The future research directions for “[4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. Given their antimicrobial properties, these compounds could be particularly relevant in the context of increasing antibiotic resistance .

properties

IUPAC Name

[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11AsN6O3/c11-7-14-8(12)16-9(15-7)13-6-3-1-5(2-4-6)10(17,18)19/h1-4H,(H2,17,18,19)(H5,11,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VURSAWSSSICZRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC(=N2)N)N)[As](=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11AsN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40206786
Record name (4-((4,6-Diamino-1,3,5-triazin-2-yl)amino)phenyl)arsonic acid
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Molecular Weight

326.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid

CAS RN

5806-89-3
Record name Arsonic acid, [4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]phenyl]-
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Record name Melarsen
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Record name (4-((4,6-Diamino-1,3,5-triazin-2-yl)amino)phenyl)arsonic acid
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Record name [4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
G Raber, T Raber, R Raml, M Murko, C Magnes… - Talanta, 2013 - Elsevier
Although melarsoprol, an organoarsenic compound, is widely used for the treatment of trypanosomiasis (human African sleeping sickness), very little is known about its fate in the …
Number of citations: 8 www.sciencedirect.com
CF Harrington, R Clough, SJ Hill, Y Madrid… - Journal of Analytical …, 2015 - pubs.rsc.org
This is the seventh Atomic Spectrometry Update (ASU) to focus on advances in elemental speciation and covers a period of approximately 12 months from December 2013. This ASU …
Number of citations: 21 pubs.rsc.org

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